molecular formula C19H17ClN6O2 B6594959 Metyltetraprole CAS No. 1472649-01-6

Metyltetraprole

Cat. No.: B6594959
CAS No.: 1472649-01-6
M. Wt: 396.8 g/mol
InChI Key: XUQQRGKFXLAPNV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metyltetraprole primarily targets the cytochrome b (Cytb) in phytopathogenic fungi . Cytb is a key component of the mitochondrial respiratory chain bc1 complex . This complex plays a crucial role in the respiratory chain, which is essential for cell maintenance and proliferation in many fungal plant pathogens .

Mode of Action

This compound is a novel quinone outside inhibitor (QoI) fungicide . It is designed to avoid cross-resistance in Cytb G143A-harboring QoI-resistant phytopathogenic fungi . This compound, characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring, was designed to avoid steric hindrance between the molecule and Cytb with G143A substitution .

Biochemical Pathways

This compound inhibits the respiratory chain via complex III . The bc1 complex functions as a protonmotive ubiquinol:cytochrome c oxidoreductase, conserving and converting the energy obtained from the oxidation of ubiquinol by cytochrome c into a transmembrane proton gradient . This gradient can be used for other processes, such as ATP synthesis by the FoF1 ATP synthase .

Pharmacokinetics

It is known that this compound is effective against qoi-resistant strains , suggesting that it has good bioavailability to reach its target sites in resistant strains.

Result of Action

The result of this compound’s action is the inhibition of the respiratory chain in phytopathogenic fungi . This leads to the disruption of energy production in the fungi, thereby inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metyltetraprole involves multiple steps, starting with the preparation of the core tetrazolinone structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Metyltetraprole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Metyltetraprole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metyltetraprole is unique due to its tetrazolinone pharmacophore, which allows it to overcome resistance issues associated with other quinone outside inhibitors. Its ability to remain effective against resistant strains makes it a valuable tool in agricultural fungicide management .

Properties

IUPAC Name

1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQQRGKFXLAPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601108889
Record name Metyltetraprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472649-01-6
Record name 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metyltetraprole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472649016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metyltetraprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METYLTETRAPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Metyltetraprole?

A: this compound is a quinone outside inhibitor (QoI) fungicide that acts on the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [, , , , , , ] It specifically targets the Qo site of this complex, inhibiting electron transport and ultimately leading to fungal death. [, , , , , , ]

Q2: What makes this compound unique compared to other QoI fungicides?

A: this compound demonstrates efficacy against fungal strains that have developed resistance to existing QoI fungicides. [, , , , , , ] This unique characteristic stems from its ability to retain activity against fungi carrying the G143A mutation in the cytochrome b gene, a common mechanism of QoI resistance. [, , , , , , ] Studies with pathogens like Zymoseptoria tritici and Pyrenophora teres demonstrate this effectiveness against both wild-type and resistant strains. [, , ]

Q3: How does the structure of this compound contribute to its activity against resistant strains?

A: While this compound shares structural similarities with other QoIs like azoxystrobin and pyraclostrobin, subtle differences are crucial for its activity against resistant strains. [, ] Computational studies indicate that the tetrazolinone moiety of this compound plays a crucial role. [] This moiety allows for adaptable interactions at the binding site, specifically by balancing Coulombic and van der Waals interactions, even in the presence of mutations that alter the binding site. [] This adaptability enables this compound to maintain binding affinity and inhibit Complex III function even in resistant strains. []

Q4: What are the implications of this compound's unique activity for fungicide resistance management?

A: this compound's efficacy against QoI-resistant strains makes it a valuable tool for managing resistance development. [, ] It can be integrated into fungicide programs, either in combination or alternation with other fungicides, to reduce the reliance on single-site fungicides and minimize the selection pressure for resistance. [, ] This approach is essential for extending the lifespan of existing fungicides and ensuring the long-term sustainability of crop protection strategies.

Q5: What analytical methods are used to assess the sensitivity of fungi to this compound?

A: Traditional agar plate methods might underestimate the sensitivity of some fungi to this compound. [] Microtiter plate tests using liquid media provide a more accurate assessment, even for isolates that do not sporulate well. [] This method has been successfully employed to monitor this compound sensitivity in Cercospora beticola, the causal agent of sugar beet leaf spot. []

Q6: What is the broader impact of this compound development on agricultural practices?

A: this compound represents a significant advancement in combating fungicide resistance, a growing threat to global food security. [] Its development highlights the importance of continuous innovation in crop protection strategies to ensure sustainable food production. By targeting resistant fungal populations, this compound helps maintain the efficacy of existing farmland, potentially reducing the need for further agricultural expansion and its associated environmental impact. []

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